(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide
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Description
“(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The “cyano” group refers to a functional group consisting of a carbon atom triple-bonded to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. For example, a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was found to have a dihedral angle between the furan and pyridine rings of 73.52(14)° .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and Diels-Alder reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan-2-ylmethanethiol is a clear colourless liquid when pure, but it becomes yellow coloured upon prolonged standing . It has a strong odour of roasted coffee .
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the specific biological target of the drug. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-16(19(22)21-13-17-8-4-10-23-17)11-15-7-3-6-14-5-1-2-9-18(14)15/h1-11H,13H2,(H,21,22)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMWHCOGAWQAM-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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